![molecular formula C28H31N5O3 B14954173 N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14954173.png)
N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure This compound is characterized by its cyclohexyl group, imino functionality, and a methoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and the introduction of the cyclohexyl and methoxyphenyl ethyl groups. Common synthetic routes include cyclization reactions, condensation reactions, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines or reduce other functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-3-hydroxy-4-methoxybenzamide
- N~2~-1,3-benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide
Uniqueness
N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its tricyclic structure and the presence of multiple functional groups, which confer unique chemical and biological properties
Biological Activity
N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural attributes and biological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C28H31N5O3, with a molecular weight of 485.6 g/mol. Its IUPAC name reflects its intricate structure, which includes a tricyclic framework and various functional groups that contribute to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C28H31N5O3 |
Molecular Weight | 485.6 g/mol |
IUPAC Name | N-cyclohexyl-6-imino... |
InChI Key | GZIZSZTYOURXLV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may modulate enzyme activities or receptor functions, influencing various cellular pathways.
Anticancer Properties
Research has shown that compounds with similar structural features often exhibit significant anticancer activities. For instance, studies have indicated that derivatives of triazatricyclo compounds can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study exploring the effects of related compounds demonstrated that certain triazatricyclo derivatives significantly reduced the proliferation of cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have been noted for their effectiveness against various bacterial strains and fungi.
Data Table: Antimicrobial Activity Comparison
Compound Name | Activity Type | Notable Findings |
---|---|---|
Cyclohexyl 4,7-bis(4-methoxyphenyl)-2-methyl-5-oxo... | Antimicrobial | Effective against Gram-positive bacteria |
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2... | Antifungal | Exhibited significant antifungal activity |
Toxicological Assessments
While exploring the biological activity of N-cyclohexyl-6-imino..., it is crucial to consider its safety profile. Preliminary toxicological assessments are necessary to evaluate mutagenicity and cytotoxicity.
Mutagenicity Studies:
Initial studies have indicated that certain derivatives may exhibit mutagenic potential under specific conditions . Further research is needed to comprehensively assess the safety and potential side effects associated with this compound.
Properties
Molecular Formula |
C28H31N5O3 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H31N5O3/c1-18-7-6-15-33-25(18)31-26-23(28(33)35)17-22(27(34)30-20-8-4-3-5-9-20)24(29)32(26)16-14-19-10-12-21(36-2)13-11-19/h6-7,10-13,15,17,20,29H,3-5,8-9,14,16H2,1-2H3,(H,30,34) |
InChI Key |
GZIZSZTYOURXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
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